molecular formula C15H11BrN2OS B13579525 10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B13579525
M. Wt: 347.2 g/mol
InChI Key: SGKVRQFNFNNAJG-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the bromophenyl group via electrophilic aromatic substitution. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds.

Scientific Research Applications

10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one: Shares a similar tricyclic core but lacks the bromophenyl group.

    3-Amino-4-[(4-bromophenyl)carbonyl]-9-hydroxy-5,7-dithia-12-azatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),3,9-tetraen-11-one: Contains additional functional groups and a different substitution pattern.

Uniqueness

10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is unique due to its specific combination of a bromophenyl group and a tricyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.2 g/mol

IUPAC Name

10-(4-bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C15H11BrN2OS/c16-9-6-4-8(5-7-9)13-17-14(19)12-10-2-1-3-11(10)20-15(12)18-13/h4-7H,1-3H2,(H,17,18,19)

InChI Key

SGKVRQFNFNNAJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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